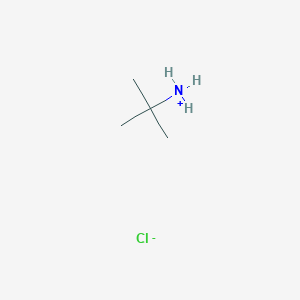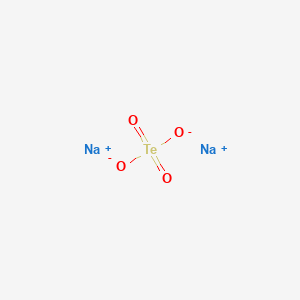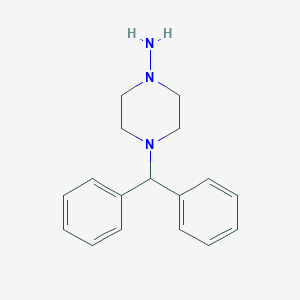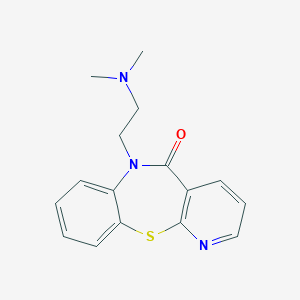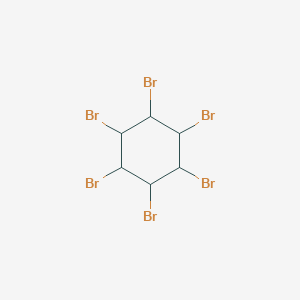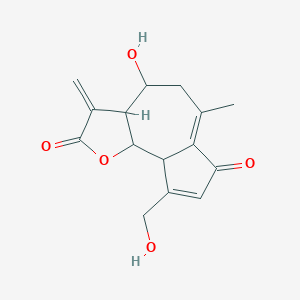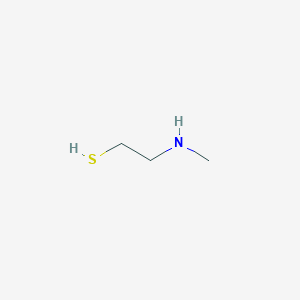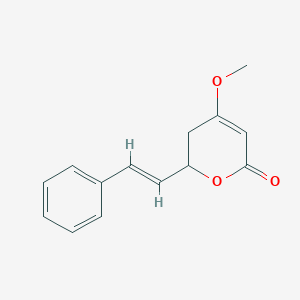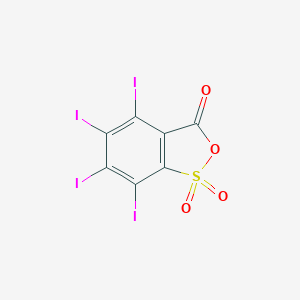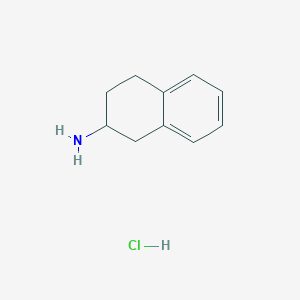![molecular formula C13H6Cl6O2 B167458 Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- CAS No. 1940-20-1](/img/structure/B167458.png)
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been widely used in scientific research. It is a derivative of phenol and has been used in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It is also thought to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components.
Efectos Bioquímicos Y Fisiológicos
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been shown to have both biochemical and physiological effects. It has been found to be toxic to a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, it has been shown to have antioxidant properties and to be capable of scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it also has some limitations. It is highly toxic and must be handled with care. In addition, its use is restricted in some countries due to environmental concerns.
Direcciones Futuras
There are several future directions for the use of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-. One area of research is the development of new pesticides and fungicides based on this compound. Another area of research is the synthesis of new compounds based on Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- with improved properties. Finally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been extensively used in scientific research. It has been shown to have both biochemical and physiological effects and has several advantages for lab experiments. However, its use is also restricted in some countries due to environmental concerns. There are several future directions for the use of this compound, including the development of new pesticides and fungicides and the synthesis of new compounds with improved properties. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- can be synthesized using various methods. One of the most common methods is the reaction of phenol with chloral hydrate in the presence of hydrochloric acid. The reaction produces 2,3,4-trichloro-6-hydroxybenzaldehyde, which is then reacted with 2,3,5-trichlorobenzyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been extensively used in scientific research. It has been used as a pesticide, antifungal agent, and as a disinfectant. It has also been used in the synthesis of other compounds and as a reagent in various chemical reactions.
Propiedades
Número CAS |
1940-20-1 |
|---|---|
Nombre del producto |
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- |
Fórmula molecular |
C13H6Cl6O2 |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-4(12(20)11(19)10(6)18)1-5-9(17)7(15)3-8(16)13(5)21/h2-3,20-21H,1H2 |
Clave InChI |
KZMAWKHGXPFBSI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Otros números CAS |
1940-20-1 |
Sinónimos |
6-(2-Hydroxy-3,5,6-trichlorobenzyl)-2,3,4-trichlorophenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



